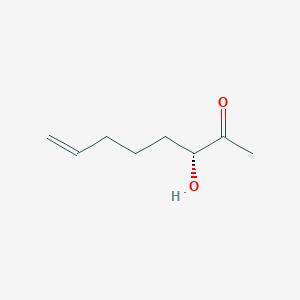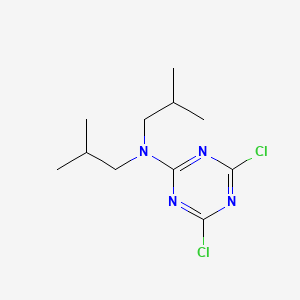![molecular formula C14H16F6OSi B14247741 Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane CAS No. 247912-50-1](/img/structure/B14247741.png)
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane is a chemical compound with the molecular formula C₁₄H₁₆F₆OSi It is known for its unique structure, which includes a trifluoromethyl group and a phenyl group attached to a butenyl chain, further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane typically involves the reaction of 1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
C6H5C(CF3)CH(CF3)CH=CH2+ClSi(CH3)3→C6H5C(CF3)CH(CF3)CH(OSi(CH3)3)CH3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilane group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide can yield a halogenated derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to impart unique properties such as hydrophobicity or thermal stability.
Medicinal Chemistry: Explored for its potential in drug development due to its unique structural features.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group can participate in π-π interactions, while the silane group can form bonds with other silicon-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(trifluoromethyl)silane: Similar in structure but lacks the phenyl group.
1,1,1-Trifluoro-2-phenyl-2-(trifluoromethyl)ethanol: Similar but with a hydroxyl group instead of the silane group.
Phenyl trifluoromethyl ketone: Contains a ketone group instead of the silane group.
Uniqueness
Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane is unique due to its combination of trifluoromethyl, phenyl, and silane groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Propriétés
Numéro CAS |
247912-50-1 |
|---|---|
Formule moléculaire |
C14H16F6OSi |
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
trimethyl-[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C14H16F6OSi/c1-22(2,3)21-12(13(15,16)17,14(18,19)20)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
UQARFGKOJPWNCX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C=CC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)


![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)

![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)

![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
